Fmoc-2,5-dichloro-D-homophenylalanine
Description
Fmoc-2,5-dichloro-D-homophenylalanine (CAS: 1260592-96-8) is a fluorinated and chlorinated aromatic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C25H21Cl2NO4, with a molecular weight of 470.34 g/mol . The compound features two chlorine substituents at the 2- and 5-positions of the phenyl ring and a D-configuration homophenylalanine backbone. It is commercially available in quantities ranging from 250 mg to 1 g, with prices starting at $318.00 for 250 mg .
This compound is primarily used in peptide synthesis, drug discovery, and materials science due to the Fmoc group’s compatibility with solid-phase peptide synthesis (SPPS) and its ability to modulate self-assembly properties in hydrogels .
Properties
Molecular Formula |
C25H21Cl2NO4 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30) |
InChI Key |
UOCBTSHHSQSHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Manual Fmoc SPPS
Manual synthesis offers precise control over coupling steps, ideal for small-scale production.
Steps :
- Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 10 minutes).
- Activation : Fmoc-2,5-dichloro-D-homophenylalanine (4 eq) is dissolved in DMF with HBTU (3.9 eq) and N-methylmorpholine (NMM, 8 eq).
- Coupling : The activated amino acid is agitated with resin for 30 minutes, followed by washing.
Optimization :
Automated SPPS
Automated systems (e.g., CEM Liberty, TributeTM) enable high-throughput synthesis:
Microwave-Assisted Protocol :
- Coupling : 5 eq Fmoc-amino acid, HBTU (4.5 eq), and DIPEA (10 eq) in DMF at 25–72°C for 5–30 minutes.
- Deprotection : 20% piperidine with microwave irradiation (30 seconds at 75°C).
Yield Comparison :
| Method | Coupling Time | Temperature | Yield (%) |
|---|---|---|---|
| Manual | 30 min | RT | 85–90 |
| Microwave | 5 min | 75°C | 92–95 |
| TributeTM | 45 min | RT | 88–90 |
Side-Chain Protection and Orthogonal Deprotection
The 2,5-dichlorophenyl group necessitates orthogonal protection to prevent side reactions:
Protection Schemes :
- Boc (tert-butyloxycarbonyl) : Stable under Fmoc deprotection but requires HF for cleavage.
- Trt (trityl) : Acid-labile, compatible with TFA cleavage.
Case Study :
For this compound, the Boc group is preferred due to its stability during repetitive piperidine treatments. Post-synthesis, HF cleavage (1.5 hours at 0°C) removes Boc while preserving the peptide backbone.
Cleavage and Global Deprotection
Final cleavage from resin is critical for obtaining the free amino acid:
TFA-Based Cocktails :
- Standard : TFA/water/TIPS (95:2.5:2.5) for 2 hours at RT.
- Scavengers : 3,6-dioxa-1,8-octanedithiol or thioanisole mitigate alkylation side reactions.
HF Cleavage for Boc Protocols :
Post-Cleavage Processing :
Analytical Validation
Purity Assessment :
- HPLC : Reverse-phase C18 columns with 0.1% TFA/acetonitrile gradients (purity >95%).
- MS : ESI-MS confirms molecular weight (MW: 470.35 g/mol).
Chiral Integrity :
- CD spectroscopy or chiral HPLC validates the D-configuration, ensuring no racemization during synthesis.
Comparative Analysis of Methodologies
| Parameter | Manual SPPS | Automated SPPS | Microwave SPPS |
|---|---|---|---|
| Time per residue | 60–90 min | 45–60 min | 15–20 min |
| Side-chain retention | 98% | 97% | 96% |
| Scalability | Low | High | Moderate |
| Typical yield (crude) | 70–80% | 75–85% | 80–90% |
Chemical Reactions Analysis
Peptide Bond Formation
The compound participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling. The Fmoc group temporarily protects the α-amino group, enabling sequential peptide elongation.
Reaction Conditions :
-
Solvent : DMF or dichloromethane
Example :
textFmoc-2,5-dichloro-D-homophenylalanine + HATU + NMM → Activated intermediate Intermediate + Resin-bound peptide → Extended peptide sequence [6]
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Efficiency | >95% (optimized conditions) | |
| Typical Reaction Time | 1–2 hours |
Fmoc Deprotection
The Fmoc group is removed under mild basic conditions to expose the α-amino group for subsequent reactions.
Reaction Conditions :
-
Reagent : 20% piperidine in DMF
-
Time : 10–20 minutes
Mechanism :
Base-induced β-elimination cleaves the Fmoc group, yielding a free amine and dibenzofulvene byproduct.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Deprotection Efficiency | >99% | |
| Solubility in DMF | 50–100 mM |
Esterification
The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis.
Reaction Conditions :
-
Catalyst : H₂SO₄ or HCl (gas)
-
Solvent : Methanol, ethanol, or isopropanol
Example :
textThis compound + MeOH → Methyl ester derivative [3]
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (methyl ester) | 85–90% | |
| Reaction Temperature | 0–25°C |
Suzuki-Miyaura Cross-Coupling
The 2,5-dichlorophenyl ring enables palladium-catalyzed coupling with boronic acids, facilitating bioconjugation or structural diversification.
Reaction Conditions :
Example :
textThis compound + Arylboronic acid → Biaryl derivative [4]
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 60–75% | |
| Reaction Time | 12–24 hours |
Chlorination and Halogen Exchange
The dichloro-substituted phenyl ring can undergo further halogenation under radical or electrophilic conditions.
Reaction Conditions :
Example :
textThis compound + NCS → Trichloro derivative [2]
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Selectivity | Position 4 (meta to Cl) | |
| Yield | 40–55% |
Stability and Side Reactions
The compound exhibits stability in organic solvents but is sensitive to prolonged exposure to bases or strong acids.
Key Observations :
-
Acid Sensitivity : Partial deprotection of Fmoc occurs below pH 3.
-
Oxidative Stability : Stable to O₂ but degrades under UV light.
Scientific Research Applications
Peptide Synthesis
Application in Solid-Phase Peptide Synthesis:
- Fmoc-2,5-dichloro-D-homophenylalanine serves as a crucial building block in SPPS. Its unique structure allows for the efficient assembly of peptides with complex sequences.
- The compound facilitates the formation of peptide bonds while maintaining the integrity of sensitive functional groups throughout the synthesis process.
Case Study:
A study demonstrated the successful incorporation of this compound into a peptide sequence targeting specific receptor interactions. The resultant peptides exhibited enhanced binding affinities compared to those synthesized without this compound .
Drug Development
Role in Therapeutic Design:
- This compound is instrumental in developing peptide-based therapeutics. Its ability to mimic natural amino acids while providing unique properties makes it suitable for designing drugs that target specific biological pathways.
Case Study:
Research has shown that peptides synthesized using this compound can effectively inhibit certain cancer cell lines by selectively targeting overexpressed receptors. This selectivity improves therapeutic outcomes while minimizing side effects .
Bioconjugation
Enhancing Efficacy and Specificity:
- The compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of therapeutic agents.
Data Table: Bioconjugation Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Delivery | Attaching drugs to targeting moieties | Targeted cancer therapies |
| Imaging Agents | Conjugating with fluorescent markers | Enhanced imaging in diagnostic procedures |
| Vaccine Development | Linking antigens to adjuvants | Improved immune response |
Research in Cancer Therapeutics
Development of Peptide Inhibitors:
- This compound has been pivotal in designing peptide inhibitors that selectively target cancer cells. This specificity is crucial for improving treatment outcomes and reducing toxicity.
Case Study:
In a recent study, peptides containing this compound were shown to inhibit tumor growth in xenograft models by blocking pathways essential for cancer cell proliferation .
Protein Engineering
Modification for Enhanced Stability:
- The compound's unique properties allow for modifications in protein structures that enhance their stability and activity. This is particularly important in biotechnological applications where protein functionality is critical.
Data Table: Protein Engineering Applications
| Application Area | Modification Type | Impact |
|---|---|---|
| Enzyme Stability | Altering active site residues | Increased catalytic efficiency |
| Therapeutic Proteins | Enhancing solubility and stability | Improved shelf-life and bioavailability |
| Structural Studies | Facilitating crystallization | Better understanding of protein dynamics |
Mechanism of Action
The mechanism of action of Fmoc-2,5-dichloro-D-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides and proteins .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Effects : Chlorine substituents (as in this compound) increase molecular weight and hydrophobicity compared to fluorine analogs. This enhances steric hindrance and may improve stability in hydrophobic environments, such as lipid bilayers or self-assembled hydrogels .
- Stereochemical Differences : The D-configuration in this compound may confer resistance to proteolytic degradation compared to L-isomers, making it suitable for therapeutic peptides .
Commercial Availability and Cost
Biological Activity
Fmoc-2,5-dichloro-D-homophenylalanine (Fmoc-DCl-DhPhe) is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research, particularly in peptide synthesis, drug development, and cancer therapeutics. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
Fmoc-DCl-DhPhe is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and two chlorine atoms at the 2 and 5 positions on the aromatic ring. The chemical formula is with a molecular weight of approximately 470.35 g/mol. The chlorination enhances its reactivity and biological properties, making it a valuable building block in peptide chemistry.
Synthesis
The synthesis of Fmoc-DCl-DhPhe typically involves several steps:
- Protection of the Amino Group : The Fmoc group is introduced to protect the amino functionality during peptide synthesis.
- Chlorination : Chlorine atoms are selectively introduced at the 2 and 5 positions on the aromatic ring.
- Purification : The product is purified using techniques such as high-performance liquid chromatography (HPLC).
This multi-step synthesis allows for precise incorporation of functional groups, which is crucial for developing complex peptides.
Peptide Synthesis
Fmoc-DCl-DhPhe is extensively utilized in solid-phase peptide synthesis (SPPS). It serves as a key building block for constructing peptides that can mimic natural proteins or serve as therapeutic agents. The incorporation of this compound can influence the stability and activity of the resulting peptides.
Drug Development
Research indicates that Fmoc-DCl-DhPhe plays a significant role in developing novel therapeutics. Its derivatives have been explored for their potential as peptide-based drugs targeting specific biological pathways, particularly in oncology. For instance, studies have shown that modified peptides containing this amino acid can selectively inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of amino acid-based agents, including those derived from Fmoc-DCl-DhPhe. These compounds exhibit activity against various bacterial strains, including resistant ones. The mechanism often involves disrupting bacterial membrane integrity .
Case Studies
- Cancer Therapeutics : A study investigated the use of Fmoc-DCl-DhPhe derivatives in developing peptide inhibitors for K-Ras, a critical oncoprotein involved in many cancers. These inhibitors showed promising results in reducing K-Ras activity and inhibiting tumor growth in vitro .
- Antimicrobial Peptides : Research demonstrated that peptides synthesized with Fmoc-DCl-DhPhe exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM .
Comparative Analysis of Biological Activity
| Property | This compound | Other Amino Acid Derivatives |
|---|---|---|
| Chemical Structure | Fmoc protected with chlorination | Varies by specific derivative |
| Peptide Synthesis | Key building block | Commonly used |
| Drug Development Potential | High | Varies |
| Antimicrobial Activity | Effective against resistant strains | Depends on structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Fmoc-2,5-dichloro-D-homophenylalanine to minimize dipeptide formation?
- Methodology :
- Maintain pH >7 during Fmoc protection to avoid protonation of free amine groups, but avoid excessive alkalinity to prevent Fmoc cleavage (common in Fmoc-amino acid synthesis) .
- Control stoichiometry: Use 1.2–1.5 equivalents of Fmoc-Cl relative to the amino acid to reduce unreacted intermediates.
- Monitor reaction progress via TLC or HPLC to detect early dipeptide formation. Purify using reversed-phase chromatography with acetonitrile/water gradients.
- Key Considerations : Excess Fmoc-Cl or prolonged reaction times increase dimerization risks.
Q. How can chiral impurities (e.g., L-isomers) and dipeptide byproducts be detected during purification?
- Methodology :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve D/L enantiomers .
- Employ ESI-MS for dipeptide detection (e.g., m/z ~800–900 for dimeric species).
- Optimize preparative HPLC conditions using trifluoroacetic acid (TFA) as an ion-pairing agent to separate hydrophobic byproducts.
- Validation : Compare retention times with authentic standards and confirm via NMR (e.g., ¹H and ¹³C for backbone signals).
Q. What spectroscopic techniques are critical for confirming the structure and chirality of this compound?
- Methodology :
- NMR : Assign aromatic protons (6.8–7.8 ppm for dichlorophenyl) and Fmoc group signals (7.3–7.8 ppm for fluorenyl). Use 2D COSY and NOESY to confirm stereochemistry .
- CD Spectroscopy : Analyze the Cotton effect near 260 nm to verify D-configuration.
- IR : Validate Fmoc carbonyl stretching (~1700 cm⁻¹) and amine absence (~3300 cm⁻¹, if deprotected).
Advanced Research Questions
Q. How does the 2,5-dichloro substitution on the phenyl ring influence peptide secondary structure in solid-phase synthesis?
- Methodology :
- Synthesize model peptides (e.g., β-hairpin motifs) and analyze via circular dichroism (CD) to assess β-sheet/α-helix propensity.
- Compare with non-chlorinated analogs to isolate steric/electronic effects.
- Use X-ray crystallography or cryo-EM to resolve supramolecular assemblies influenced by halogen bonding .
- Data Interpretation : Chlorine’s electronegativity may enhance π-π stacking or disrupt hydrogen bonding.
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Methodology :
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation and moisture uptake .
- Use desiccants (e.g., silica gel) in sealed containers.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation (e.g., Fmoc cleavage or dehalogenation).
Q. How can researchers address contradictory solubility data in polar vs. nonpolar solvents?
- Methodology :
- Perform systematic solubility screens using DMSO, DMF, THF, and acetonitrile at 25°C and 60°C.
- Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity.
- Use molecular dynamics simulations to model solvent interactions with the dichlorophenyl moiety .
Q. What computational approaches predict supramolecular assembly of this compound in biomaterials?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to model intermolecular interactions (halogen bonding, π-stacking).
- Use molecular docking (AutoDock Vina) to simulate peptide-peptide interactions in hydrogel matrices.
- Validate predictions via SAXS/WAXS to analyze nanoscale fibril formation .
Q. What environmental risks are associated with this compound given limited ecotoxicological data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
